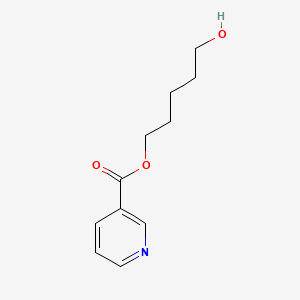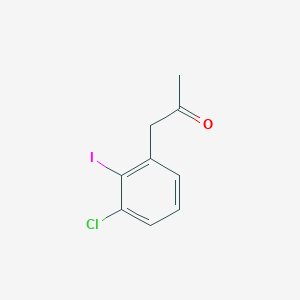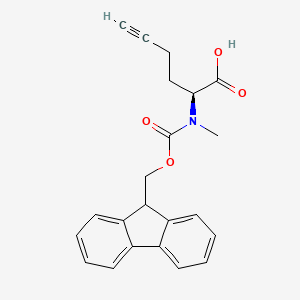
(3-(4-Fluoropyridin-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Fluoropyridin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H9BFNO2. This compound is notable for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds. The presence of both a fluoropyridine and a phenyl group in its structure makes it a versatile building block in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluoropyridin-2-yl)phenyl)boronic acid typically involves the reaction of 3-bromo-4-fluoropyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-(4-Fluoropyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Pyridines: Formed via nucleophilic substitution on the fluoropyridine ring.
Aplicaciones Científicas De Investigación
(3-(4-Fluoropyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to
Propiedades
Fórmula molecular |
C11H9BFNO2 |
|---|---|
Peso molecular |
217.01 g/mol |
Nombre IUPAC |
[3-(4-fluoropyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-10-4-5-14-11(7-10)8-2-1-3-9(6-8)12(15)16/h1-7,15-16H |
Clave InChI |
KUYWAHPMLSYFSN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=NC=CC(=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)

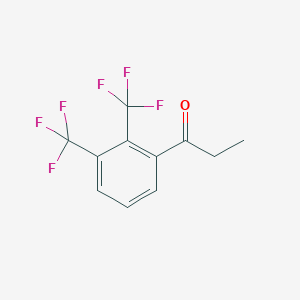
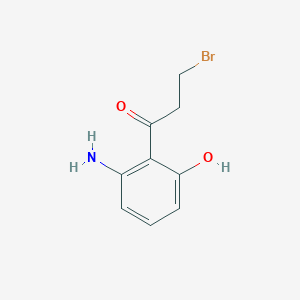
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B14071743.png)
![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
